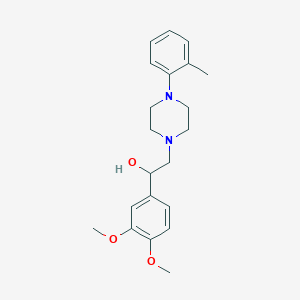methanone CAS No. 338415-92-2](/img/structure/B2457036.png)
[2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone, also known as CR845, is a non-opioid analgesic drug that is currently being developed for the treatment of various types of pain. It is a kappa opioid receptor agonist that has been shown to be effective in reducing pain without the side effects commonly associated with opioids.
Mécanisme D'action
[2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone works by binding to kappa opioid receptors in the brain and spinal cord, which are involved in the regulation of pain and other physiological processes. By activating these receptors, this compound reduces the transmission of pain signals and produces analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce inflammation, modulate immune function, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone for lab experiments is its non-opioid nature, which makes it a safer alternative to traditional opioid analgesics. However, one limitation is that it is not as potent as opioids and may not be effective in all types of pain.
Orientations Futures
There are several potential future directions for research on [2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone. One area of interest is its potential use in combination with other pain medications to enhance their effectiveness. Another area of interest is its potential use in the treatment of opioid addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of [2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone involves the reaction of 2-(4-Methoxyphenyl)cyclopropylamine with 2-pyridinecarboxaldehyde in the presence of a reducing agent. The resulting product is then purified through a series of chromatographic techniques to obtain the final product.
Applications De Recherche Scientifique
[2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone has been extensively studied for its potential use in the treatment of various types of pain, including acute and chronic pain, neuropathic pain, and inflammatory pain. It has also been studied for its potential use in the treatment of pruritus (itching) and other conditions.
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-12-7-5-11(6-8-12)13-10-14(13)16(18)15-4-2-3-9-17-15/h2-9,13-14H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKCTYVWANLSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2456954.png)
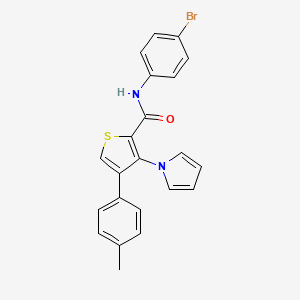

![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2456961.png)
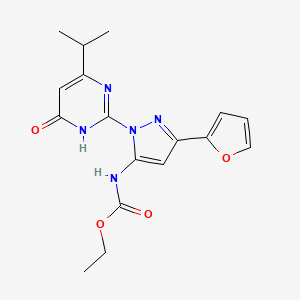

![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2456966.png)
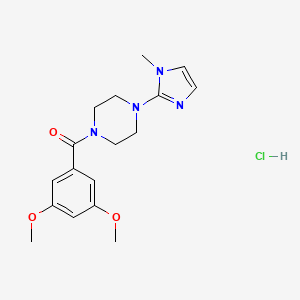
![3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2456968.png)
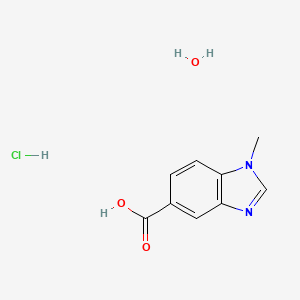
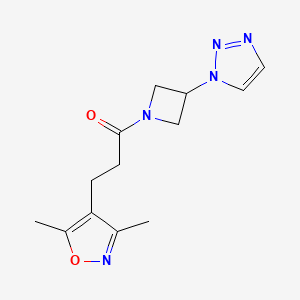
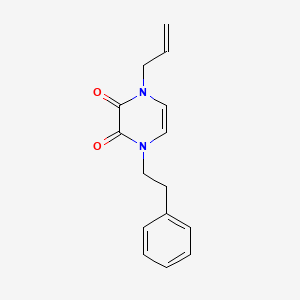
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2456974.png)
